8-Bromo-5-(trifluoromethyl)quinazoline
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Overview
Description
8-Bromo-5-(trifluoromethyl)quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities
Preparation Methods
The synthesis of 8-Bromo-5-(trifluoromethyl)quinazoline typically involves several key steps:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process, providing higher yields in shorter times.
Metal-mediated reaction: Metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and efficiency.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another, improving the reaction rate and yield.
Industrial production methods often utilize large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
8-Bromo-5-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-5-(trifluoromethyl)quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-5-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
8-Bromo-5-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:
6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide: Known for its antitubercular activity.
4-(4-(bis(ethylthio)methyl)benzyl)quinazoline: Exhibits antiviral activity against cucumber mosaic virus.
2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides: Used in the synthesis of trifluoromethylated quinazolines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H4BrF3N2 |
---|---|
Molecular Weight |
277.04 g/mol |
IUPAC Name |
8-bromo-5-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrF3N2/c10-7-2-1-6(9(11,12)13)5-3-14-4-15-8(5)7/h1-4H |
InChI Key |
JSVCBBHIZIVBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=NC=N2)Br |
Origin of Product |
United States |
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